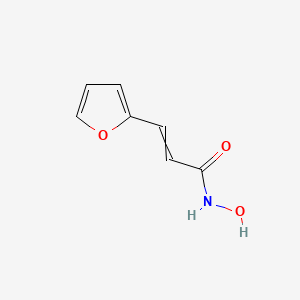

3-(Furan-2-yl)-N-hydroxyprop-2-enamide

Description

3-(Furan-2-yl)-N-hydroxyprop-2-enamide is a hydroxamic acid derivative characterized by an α,β-unsaturated enamide backbone linked to a furan heterocycle. The N-hydroxy group confers metal-chelating properties, making it structurally analogous to histone deacetylase (HDAC) inhibitors like imofinostat (). Its furan moiety contributes electron-rich aromaticity, which may enhance interactions with biological targets. The compound’s synthesis typically involves coupling reactions, as seen in related acrylamide derivatives (). Potential applications include anticancer or anti-inflammatory therapies, leveraging its hydroxamic acid functionality.

Properties

CAS No. |

113873-09-9 |

|---|---|

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

3-(furan-2-yl)-N-hydroxyprop-2-enamide |

InChI |

InChI=1S/C7H7NO3/c9-7(8-10)4-3-6-2-1-5-11-6/h1-5,10H,(H,8,9) |

InChI Key |

SZJKKCFFUIOMBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced through a condensation reaction between furan-2-carboxaldehyde and an appropriate amide precursor.

Industrial Production Methods

Industrial production of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-N-hydroxyprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-(Furan-2-yl)-N-hydroxyprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Furan-2-yl)-N-hydroxyprop-2-enamide and analogous compounds:

Key Findings:

Structural Variations and Biological Activity The N-hydroxy group in 3-(Furan-2-yl)-N-hydroxyprop-2-enamide and imofinostat is critical for HDAC inhibition via zinc chelation. In contrast, PAM-2 and DM489 lack this group but retain bioactivity in neuropathic pain models, suggesting divergent mechanisms (e.g., non-enzymatic targeting) . Furan vs. Aryl Substitutions: Imofinostat’s benzenesulfonyl-indole group enhances bulk and lipophilicity, likely improving target affinity but reducing solubility compared to the furan-based target compound. Cyano-substituted derivatives () exhibit increased electrophilicity, which may stabilize the enamide structure but reduce biocompatibility .

Synthetic Considerations

- High-purity synthesis (>99.5%) of PAM-2 was achieved using EDC/HOBt coupling, a method applicable to the target compound if hydroxy-protecting groups (e.g., tert-butyl) are employed .

- The N-methoxy-N-methyl analog () demonstrates that substituents on the enamide nitrogen influence stability; the hydroxy group’s acidity may necessitate protective strategies during synthesis .

Physicochemical Properties Hydroxy Group Impact: The N-hydroxy group increases hydrogen-bonding capacity and acidity (pKa ~8–9), enhancing water solubility relative to non-hydroxylated analogs like DM488. However, this may also reduce metabolic stability . Furan Contribution: The furan ring’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in aliphatic or cyano-substituted derivatives .

Therapeutic Potential Imofinostat’s antineoplastic activity highlights the therapeutic relevance of N-hydroxyprop-2-enamides. The target compound’s furan moiety could offer improved pharmacokinetics (e.g., faster absorption) compared to bulkier aryl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.